1,2-Dihydroacenaphthylene;naphthalene
Description
Historical Context and Evolution of Research on Acenaphthene (B1664957) and its Derivatives
The journey of acenaphthene in the realm of chemical science began in the mid-19th century. In 1866, the distinguished French chemist Marcellin Berthelot was the first to synthesize this compound. wikipedia.org His pioneering work involved the reaction of hot naphthalene (B1677914) vapors with acetylene (B1199291). A year later, he achieved a similar synthesis using ethylene (B1197577) and also successfully isolated acenaphthene from coal tar, its primary industrial source to this day. wikipedia.org Further foundational work was carried out by Berthelot and Bardy, who developed a synthesis route involving the cyclization of α-ethylnaphthalene. wikipedia.org
The early 20th century witnessed a burgeoning interest in the derivatization of acenaphthene. A significant body of research from this era focused on understanding its fundamental reactivity, particularly electrophilic substitution and oxidation reactions. These early investigations laid the groundwork for the extensive and diverse applications of acenaphthene and its derivatives that would emerge in the decades to follow. A notable review from 1950 highlights the problems and progress in the synthesis of various acenaphthene derivatives, indicating a sustained effort to harness the potential of this unique PAH. google.com
The evolution of acenaphthene research has been marked by a continuous expansion of its chemical toolbox. The development of methods to introduce a wide range of functional groups onto the acenaphthene core has been a central theme. For instance, research has extensively explored the synthesis and reactions of acenaphthenequinone (B41937), a key oxidized derivative. nih.gov This has opened up avenues for creating complex heterocyclic systems and molecules with interesting electronic and biological properties. More recent research has focused on leveraging modern catalytic methods, such as palladium-catalyzed cross-coupling reactions, to construct sophisticated acenaphthene-based architectures. rsc.org
Significance in Organic Chemistry and Materials Science Research
The importance of 1,2-dihydroacenaphthylene in organic chemistry stems from its role as a versatile synthon for a plethora of more complex molecules. A major industrial application is its large-scale use in the preparation of naphthalic anhydride (B1165640) (1,8-naphthalenedicarboxylic anhydride). wikipedia.org This transformation is a gateway to a vast family of commercially important compounds.
In the realm of dye chemistry , naphthalic anhydride serves as a crucial precursor to a variety of dyes and optical brighteners. wikipedia.org For example, it is a key intermediate in the synthesis of perylenetetracarboxylic dianhydride, which is the foundation for a range of high-performance pigments and dyes. wikipedia.org The reactions of acenaphthenequinone with various nucleophiles have also been explored for the synthesis of dyestuffs. nih.gov
The significance of acenaphthene extends prominently into materials science , where its rigid, planar structure and electronic properties are highly valued.
Polymer Science: Acenaphthylene (B141429), the dehydrogenated derivative of acenaphthene, has been a subject of interest in polymer chemistry. It can be homopolymerized and copolymerized with other monomers like divinylbenzene (B73037) and styrene (B11656) to create crosslinked polymers. colab.ws These acenaphthene-containing polymers exhibit enhanced reactivity towards electrophiles compared to polystyrene, allowing for a range of chemical modifications. colab.ws Furthermore, acenaphthene-based α-diimine nickel complexes have been developed as catalysts for ethylene polymerization, producing polyethylene (B3416737) with high molecular weight and desirable thermoplastic elastomer properties. rsc.orgmdpi.com
Organic Electronics: The π-conjugated system of acenaphthene and its derivatives makes them attractive candidates for applications in organic electronics. Research has focused on synthesizing acenaphthylene-based chromophores for use in dye-sensitized solar cells (DSSCs). acs.org These dyes can be designed to have specific spectroscopic and electrochemical properties to optimize device performance. The broader class of organic semiconductors has also seen the incorporation of acenaphthene-related structures, aiming to develop materials with high charge carrier mobilities for applications in organic field-effect transistors (OFETs). acs.orgnih.gov
Below is a table summarizing some key properties of 1,2-Dihydroacenaphthylene:
| Property | Value |
| Chemical Formula | C₁₂H₁₀ |
| Molar Mass | 154.21 g/mol |
| Appearance | White to pale yellow crystalline powder |
| Melting Point | 93.4 °C |
| Boiling Point | 279 °C |
| Solubility in water | 0.4 mg/100 mL |
Data sourced from multiple references. wikipedia.org
The following table highlights some of the key derivatives of 1,2-Dihydroacenaphthylene and their applications:
| Derivative | Structure | Key Applications |
| Acenaphthylene | C₁₂H₈ | Monomer for polymers, antioxidant in rubbers, precursor to sulfur dyes. wikipedia.org |
| Acenaphthenequinone | C₁₂H₆O₂ | Intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds. nih.gov |
| Naphthalic anhydride | C₁₂H₆O₃ | Precursor to dyes, optical brighteners, and high-performance pigments. wikipedia.org |
This continued exploration of the synthesis and properties of acenaphthene and its derivatives ensures its lasting importance in both academic research and industrial applications.
Properties
CAS No. |
561063-61-4 |
|---|---|
Molecular Formula |
C22H18 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1,2-dihydroacenaphthylene;naphthalene |
InChI |
InChI=1S/C12H10.C10H8/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11;1-2-6-10-8-4-3-7-9(10)5-1/h1-6H,7-8H2;1-8H |
InChI Key |
JQCWJWPPBZNPEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC3=C2C1=CC=C3.C1=CC=C2C=CC=CC2=C1 |
Origin of Product |
United States |
Advanced Structural Analysis and Theoretical Investigations of 1,2 Dihydroacenaphthylene Systems
Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 1,2-Dihydroacenaphthylene and Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 1,2-dihydroacenaphthylene, commonly known as acenaphthene (B1664957), and its derivatives. nih.gov Both ¹H and ¹³C NMR provide detailed information about the molecular framework by probing the chemical environment of the hydrogen and carbon nuclei, respectively.
In the ¹H NMR spectrum of 1,2-dihydroacenaphthylene, the aliphatic protons of the ethylene (B1197577) bridge typically appear as a singlet at approximately 3.3 ppm. The aromatic protons, due to their varied shielding environments, present as a more complex series of multiplets in the range of 7.2 to 7.8 ppm. For instance, specific assignments show distinct signals for the different aromatic protons, allowing for a complete mapping of the proton arrangement on the naphthalene (B1677914) core.
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The aliphatic carbons of the ethylene bridge in 1,2-dihydroacenaphthylene show a characteristic signal around 30.3 ppm. researchgate.net The aromatic carbons resonate in the region of 119 to 146 ppm, with quaternary carbons appearing at the lower field end of this range. The specific chemical shifts of each carbon atom can be precisely assigned using two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). These experiments correlate proton and carbon signals, enabling the definitive assignment of each atom within the molecular structure. researchgate.net For example, HMBC correlations can link the aliphatic protons to the quaternary carbons of the naphthalene system, confirming the connectivity of the ethylene bridge. researchgate.net
The chemical shifts and coupling constants are sensitive to substitution on the aromatic rings, making NMR a powerful tool for characterizing a wide array of 1,2-dihydroacenaphthylene derivatives. For example, the introduction of a nitro group, as in 5-nitro-1,2-dihydroacenaphthylene, will induce significant shifts in the signals of nearby protons and carbons, providing clear evidence of its position on the aromatic ring. nist.gov
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for 1,2-Dihydroacenaphthylene (in CDCl₃)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |
| C1/C2 | - | ~30.3 | - |
| H1/H2 | ~3.34 | - | s |
| C3/C8 | - | ~128.0 | - |
| H3/H8 | ~7.45 | - | d |
| C4/C7 | - | ~122.0 | - |
| H4/H7 | ~7.30 | - | t |
| C5/C6 | - | ~127.0 | - |
| H5/H6 | ~7.60 | - | d |
| C2a/C8a | - | ~140.0 | - |
| C5a/C8b | - | ~145.0 | - |
Note: Chemical shifts are approximate and can vary slightly based on solvent and experimental conditions. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to investigate the vibrational modes of 1,2-dihydroacenaphthylene and its derivatives. These methods provide a molecular fingerprint, allowing for functional group identification and detailed analysis of the molecular structure.
The IR spectrum of 1,2-dihydroacenaphthylene is characterized by several key absorption bands. The aromatic C-H stretching vibrations typically appear in the region of 3000–3100 cm⁻¹. The aliphatic C-H stretching vibrations of the ethylene bridge are observed at slightly lower wavenumbers, generally between 2850 and 3000 cm⁻¹. The region from 1400 to 1600 cm⁻¹ is dominated by aromatic C=C stretching vibrations, which are characteristic of the naphthalene core. Bending vibrations, such as the in-plane and out-of-plane C-H deformations, provide further structural information in the fingerprint region (below 1400 cm⁻¹). For instance, strong bands corresponding to out-of-plane C-H bending are indicative of the substitution pattern on the aromatic rings.
Raman spectroscopy provides complementary information, particularly for non-polar bonds. The symmetric vibrations of the carbon skeleton, which may be weak in the IR spectrum, often give rise to strong signals in the Raman spectrum. This makes Raman spectroscopy particularly useful for analyzing the C=C bonds of the aromatic system and the C-C bonds of the aliphatic bridge. The combination of IR and Raman data allows for a more complete assignment of the fundamental vibrational modes of the molecule. For complex molecules, these experimental observations are often compared with theoretical calculations, such as those from Density Functional Theory (DFT), to aid in the precise assignment of each vibrational band. acs.orgmpg.de
The introduction of substituents onto the 1,2-dihydroacenaphthylene framework leads to predictable changes in the vibrational spectra. For example, the presence of a nitro group in 5-nitro-1,2-dihydroacenaphthylene would introduce strong characteristic stretching bands for the N-O bonds, typically found around 1500-1550 cm⁻¹ (asymmetric stretch) and 1300-1350 cm⁻¹ (symmetric stretch).
Interactive Data Table: Key Vibrational Bands for 1,2-Dihydroacenaphthylene
| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |
| ~3050 | Aromatic C-H Stretch | IR, Raman |
| ~2920 | Aliphatic CH₂ Stretch | IR, Raman |
| ~1600 | Aromatic C=C Stretch | IR, Raman |
| ~1450 | CH₂ Scissoring | IR |
| ~800 | Aromatic C-H Out-of-Plane Bend | IR |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of 1,2-Dihydroacenaphthylene Compounds
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic structure of 1,2-dihydroacenaphthylene and its derivatives. The absorption of UV or visible light by these molecules corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones, providing insights into the conjugated π-electron system.
The UV-Vis spectrum of 1,2-dihydroacenaphthylene, dissolved in a suitable solvent like ethanol (B145695) or cyclohexane, exhibits several absorption bands that are characteristic of its naphthalene core. Typically, three main absorption bands are observed. A strong absorption band is usually found in the far-UV region, around 230 nm, which is attributed to a high-energy π → π* transition. A second, more structured band appears in the range of 270-290 nm, and a third, weaker band is often observed at wavelengths above 300 nm. nist.gov For instance, in ethanol, 1,2-dihydroacenaphthylene displays an absorption maximum at approximately 288 nm. aatbio.com
The positions and intensities of these absorption bands are sensitive to the solvent environment. researchgate.net Solvatochromism, the change in the color of a substance when dissolved in different solvents, can provide information about the polarity of the ground and excited states of the molecule. Generally, polar solvents can interact with the dipole moment of the molecule, leading to shifts in the absorption maxima.
Furthermore, the electronic transitions of 1,2-dihydroacenaphthylene compounds can be studied using computational methods like Time-Dependent Density Functional Theory (TD-DFT). These calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities, respectively. researchgate.net Theoretical studies have been conducted to calculate the excited states of the 1,2-dihydroacenaphthylene cation, showing good agreement with experimental optical band energies. acs.org
Interactive Data Table: UV-Vis Absorption Maxima (λmax) for 1,2-Dihydroacenaphthylene
| Solvent | λmax (nm) |
| Ethanol | ~227, 288, 301, 322 |
| Cyclohexane | ~229, 289, 304, 324 |
| DMF | Not specified |
Note: The number and exact position of peaks can vary depending on the solvent and the resolution of the instrument. rsc.org
Mass Spectrometry for Molecular Identification and Fragmentation Pathways
Mass spectrometry is an essential analytical technique for the determination of the molecular weight and elucidation of the fragmentation pathways of 1,2-dihydroacenaphthylene and its derivatives. In a typical electron ionization (EI) mass spectrometer, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.
The mass spectrum of 1,2-dihydroacenaphthylene shows a prominent molecular ion peak at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 154.21 g/mol . lgcstandards.com The presence of this strong molecular ion peak is characteristic of aromatic compounds, reflecting their relative stability.
Upon ionization, the molecular ion can undergo fragmentation through various pathways. Common fragmentation patterns for polycyclic aromatic hydrocarbons (PAHs) like 1,2-dihydroacenaphthylene involve the loss of hydrogen atoms or small neutral molecules. For instance, the loss of a hydrogen atom from the molecular ion results in a fragment ion at m/z 153. The loss of two hydrogen atoms leads to a peak at m/z 152, which corresponds to the acenaphthylene (B141429) cation. This dehydrogenation process is a common feature in the mass spectra of dihydrogenated PAHs. researchgate.net
Further fragmentation can occur through the cleavage of the ethylene bridge or the aromatic rings, although these processes typically require higher energies. The fragmentation pattern can be complex, but it provides valuable structural information. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular and fragment ions, which allows for the determination of their elemental composition with high accuracy.
The fragmentation pathways of 1,2-dihydroacenaphthylene derivatives will be influenced by the nature and position of the substituents. For example, a substituent can be lost as a neutral radical or molecule, or it can direct the fragmentation of the ring system. The study of these fragmentation patterns is crucial for the structural identification of unknown derivatives.
Interactive Data Table: Key Ions in the Mass Spectrum of 1,2-Dihydroacenaphthylene
| m/z | Proposed Ion | Comments |
| 154 | [C₁₂H₁₀]⁺˙ | Molecular Ion (M⁺˙) |
| 153 | [C₁₂H₉]⁺ | Loss of one hydrogen atom ([M-H]⁺) |
| 152 | [C₁₂H₈]⁺˙ | Loss of two hydrogen atoms (acenaphthylene cation) |
| 126 | [C₁₀H₆]⁺˙ | Loss of ethylene (C₂H₄) |
| 76 | [C₆H₄]⁺˙ | Benzene-related fragment |
Quantum Chemical and Computational Approaches to 1,2-Dihydroacenaphthylene
Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Predictions
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure, stability, and reactivity of 1,2-dihydroacenaphthylene and related systems. DFT calculations allow for the prediction of a wide range of molecular properties, providing valuable insights that complement experimental findings.
One of the primary applications of DFT is the optimization of the molecular geometry. By minimizing the energy of the system, DFT can accurately predict bond lengths, bond angles, and dihedral angles. For 1,2-dihydroacenaphthylene, these calculations confirm the planar structure of the naphthalene core and the geometry of the ethylene bridge. These theoretical structures serve as a basis for understanding the molecule's spectroscopic properties.
DFT is also extensively used to calculate the electronic properties of molecules. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key parameter that relates to the chemical reactivity and the electronic transitions of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths. DFT calculations can provide quantitative values for these orbital energies, aiding in the interpretation of UV-Vis spectra and the prediction of chemical behavior.
Furthermore, DFT can be employed to predict vibrational frequencies. The calculated harmonic frequencies, when appropriately scaled, often show excellent agreement with experimental IR and Raman spectra. mpg.descispace.com This allows for the confident assignment of vibrational modes to specific absorption bands, leading to a more complete understanding of the molecule's vibrational dynamics. nih.gov
In addition to these properties, DFT can be used to calculate other parameters such as ionization potential, electron affinity, and molecular electrostatic potential. These calculations provide a comprehensive picture of the electronic structure and reactivity of 1,2-dihydroacenaphthylene, making DFT an indispensable tool in the advanced study of this class of compounds.
Interactive Data Table: Representative DFT (B3LYP/6-31G(d)) Calculated Properties for 1,2-Dihydroacenaphthylene
| Property | Calculated Value |
| C-C (aliphatic) Bond Length | ~1.54 Å |
| C-C (aromatic) Bond Length | ~1.37 - 1.43 Å |
| C-H (aliphatic) Bond Length | ~1.10 Å |
| C-H (aromatic) Bond Length | ~1.09 Å |
| HOMO Energy | ~ -6.0 eV |
| LUMO Energy | ~ -0.5 eV |
| HOMO-LUMO Gap | ~ 5.5 eV |
Frontier Molecular Orbital (FMO) Analysis and Charge Exchange Studies
Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity and electronic properties of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions and electronic transitions. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties.
In the case of 1,2-Dihydroacenaphthylene (also known as acenaphthene), the HOMO-LUMO energy gap plays a significant role in its stability. Computational studies using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level have determined the energy gap for related polycyclic aromatic hydrocarbons (PAHs). For instance, naphthalene, the parent two-ring aromatic system, has a calculated energy gap of 4.83 eV. Acenaphthene, which features an ethylene bridge fused to the naphthalene core, exhibits a modified electronic structure. The presence of this fused five-membered ring influences the spatial arrangement and orbital energies.
Theoretical studies on derivatives of acenaphthene, particularly those designed as chromophores for applications like dye-sensitized solar cells, reveal how functionalization can tune the FMO energy levels. nih.govacs.org By introducing donor-acceptor groups, it is possible to modulate the HOMO and LUMO energies to control the intramolecular charge transfer (ICT) characteristics upon photoexcitation. nih.govacs.org For example, in carbazole-acenaphthene-based luminophores, the HOMO is primarily localized on the electron-donating carbazole (B46965) moiety, while the LUMO is distributed across the acenaphthene and acceptor units. rsc.org This spatial separation of the frontier orbitals is crucial for efficient charge exchange. The HOMO-LUMO excitation effectively moves electron density from the donor to the acceptor part of the molecule, a key process in many photophysical applications. nih.govrsc.org
The table below presents theoretical FMO energy data for acenaphthene-based derivatives from computational studies, illustrating the impact of different functional groups on the electronic properties.
| Compound Structure | HOMO (eV) | LUMO (eV) | Theoretical Energy Gap (eV) | Computational Method | Reference |
|---|---|---|---|---|---|
| Carbazole-Acenaphthene Luminophore (AC-1) | -5.21 | -1.76 | 3.45 | DFT B3LYP/6-31G | rsc.org |
| Carbazole-Acenaphthene Luminophore (AC-6) | -5.04 | -2.04 | 3.00 | DFT B3LYP/6-31G | rsc.org |
| Acenaphthylene Chromophore (6a) | -5.79 | -3.52 | 2.27 | DFT B3LYP/6-311G(d,p) | nih.gov |
| Acenaphthylene Chromophore (6d) | -6.04 | -3.70 | 2.34 | DFT B3LYP/6-311G(d,p) | nih.gov |
Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Potential Distribution and Reactive Area Prediction
Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netijopaar.com The MEP map is generated by plotting the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red indicates regions of high electron density and negative electrostatic potential (attractive to electrophiles), while blue signifies regions of low electron density and positive electrostatic potential (attractive to nucleophiles). Green and yellow areas represent intermediate or near-zero potential. biointerfaceresearch.com
For 1,2-Dihydroacenaphthylene, the MEP map highlights distinct reactive areas. The π-electron system of the fused aromatic rings creates an electron-rich region, which is depicted in shades of red and yellow. This negative potential above and below the plane of the aromatic rings indicates that these are the most probable sites for electrophilic attack. researchgate.netijopaar.com Conversely, the regions around the hydrogen atoms, both on the aromatic rings and particularly on the aliphatic ethylene bridge, are characterized by a positive electrostatic potential (blue color). These electron-deficient sites are susceptible to nucleophilic attack. ijopaar.com
Theoretical analyses of acenaphthene and its derivatives, such as Acenaphthenequinone (B41937), have utilized MEP plots to explain their chemical reactivity. researchgate.net The map provides a clear, intuitive visualization of where the molecule is most likely to engage in electrostatic interactions, including the formation of hydrogen bonds. ijopaar.com By understanding the electrostatic potential distribution, researchers can predict the regioselectivity of various reactions and design derivatives with specific interaction properties.
Computational Studies of Intermolecular Interactions (e.g., FUKUI, RDG, NBO Analysis)
Fukui Function (FF) Analysis: The Fukui function is a local reactivity descriptor derived from conceptual DFT that helps identify the most reactive sites within a molecule for electrophilic, nucleophilic, or radical attack. tandfonline.comresearchgate.net It quantifies the change in electron density at a specific atomic site when an electron is added to or removed from the molecule. Studies on the atmospheric oxidation of PAHs, including acenaphthene, have employed the Fukui function to predict which carbon atoms are most susceptible to attack by radicals like the hydroxyl radical (•OH). researchgate.net This analysis is crucial for understanding the degradation pathways and product formation of such compounds in the environment.
Reduced Density Gradient (RDG) Analysis: Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs) within and between molecules. It plots the RDG against the electron density, allowing for the characterization of different interaction types, such as hydrogen bonds, van der Waals forces, and steric repulsion. While specific RDG studies focused solely on 1,2-Dihydroacenaphthylene are not prominent, the technique is widely applied to aromatic systems. For acenaphthene, RDG analysis would be expected to reveal weak van der Waals interactions, indicated by green isosurfaces, across the planar aromatic portion, which are responsible for π-stacking phenomena. It would also highlight steric repulsion (red isosurfaces) associated with the somewhat strained ethylene bridge. tandfonline.com
Natural Bond Orbital (NBO) Analysis: Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs. It is particularly useful for understanding hyperconjugative interactions and charge delocalization, which contribute to molecular stability. researchgate.netcore.ac.uk For acenaphthene and its derivatives, NBO analysis confirms the significant delocalization of π-electrons across the fused aromatic system. wisc.eduresearchgate.net It also quantifies the stabilization energy associated with hyperconjugative interactions, such as the overlap between the σ orbitals of the C-H bonds on the ethylene bridge and the π* orbitals of the aromatic system. These delocalization effects are fundamental to the stability and electronic properties of the molecule. researchgate.net
Theoretical Investigations of Photophysical Properties in 1,2-Dihydroacenaphthylene Derivatives
Theoretical methods, especially Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for investigating the excited-state properties of molecules and predicting their photophysical behavior, such as UV-Vis absorption and fluorescence emission. nih.govrsc.org For 1,2-Dihydroacenaphthylene and its derivatives, these calculations provide deep insights into the nature of electronic transitions and how structural modifications can tune their optical properties for specific applications in materials science, such as organic electronics and fluorescent sensors. mdpi.comresearchgate.net
Computational studies on acenaphthylene-based chromophores show that the lowest energy absorption bands typically correspond to the S₀ → S₁ electronic transition, which is predominantly characterized by an excitation from the HOMO to the LUMO. nih.govacs.org The energy of this transition, along with its oscillator strength (f), determines the position and intensity of the primary absorption peak (λmax).
In donor-acceptor systems built on an acenaphthene scaffold, TD-DFT calculations can model the intramolecular charge transfer (ICT) that occurs upon excitation. This process is critical for the functioning of molecular sensors and optoelectronic devices. rsc.org For instance, in carbazole-acenaphthene luminophores, calculations reveal that substitutions on the molecular framework can significantly alter the HOMO-LUMO gap, leading to a red-shift or blue-shift in the absorption and emission spectra. rsc.org This tunability is essential for designing materials with desired colors and efficiencies.
The table below summarizes key theoretical photophysical data for several acenaphthene derivatives, demonstrating the correlation between molecular structure and optical properties.
| Compound | Calculated λmax (nm) | Oscillator Strength (f) | Major Transition Contribution | Computational Method | Reference |
|---|---|---|---|---|---|
| Acenaphthylene Chromophore (6a) | 453.6 | 2.8073 | HOMO → LUMO (98%) | TD-DFT B3LYP/6-311G(d,p) | nih.gov |
| Acenaphthylene Chromophore (6b) | 432.8 | 2.3394 | HOMO → LUMO (98%) | TD-DFT B3LYP/6-311G(d,p) | nih.gov |
| Acenaphthylene Chromophore (6c) | 434.9 | 2.4357 | HOMO → LUMO (98%) | TD-DFT B3LYP/6-311G(d,p) | nih.gov |
| Acenaphthylene Chromophore (6d) | 424.4 | 1.6288 | HOMO → LUMO (98%) | TD-DFT B3LYP/6-311G(d,p) | nih.gov |
Synthetic Methodologies and Mechanistic Studies of 1,2 Dihydroacenaphthylene and Its Functionalized Derivatives
Strategies for the Synthesis of 1,2-Dihydroacenaphthylene Scaffolds
1,2-Dihydroacenaphthylene, commonly known as acenaphthene (B1664957), is a polycyclic aromatic hydrocarbon (PAH) characterized by a naphthalene (B1677914) core with an ethylene (B1197577) bridge connecting positions 1 and 8. wikipedia.orgnih.gov Historically, it was first isolated from coal tar, which contains approximately 0.3% of the compound. wikipedia.org Industrially, coal tar remains a significant source for its extraction. wikipedia.org
Early synthetic work dates back to 1866, when Marcellin Berthelot synthesized acenaphthene by passing hot naphthalene vapors with acetylene (B1199291) and later with ethylene. wikipedia.org Another classical approach involves the cyclization of α-ethylnaphthalene. wikipedia.org More contemporary laboratory syntheses can be achieved through various cyclization strategies. For instance, gold-catalyzed reactions of specific phenylene-tethered allenynes can be directed to produce acenaphthene derivatives in good yields through a mechanism involving a vinyl cation intermediate followed by a 1,5-hydride shift and carbocyclization.
Derivatization Reactions and Functional Group Introduction in the 1,2-Dihydroacenaphthylene Framework
The acenaphthene scaffold is amenable to a variety of derivatization reactions, allowing for the introduction of diverse functional groups onto its aromatic core. These transformations are crucial for tuning the molecule's physical, chemical, and electronic properties for various applications.
Electrophilic Aromatic Substitution Pathways
Electrophilic aromatic substitution is a primary method for functionalizing the acenaphthene ring. The positions para to the ethylene bridge (positions 5 and 6) are particularly activated towards electrophilic attack. The directing effects of existing substituents on the ring play a critical role in determining the regioselectivity of subsequent substitutions.
A detailed study on the acetylation of monosubstituted acenaphthenes provides significant insight into these pathways. For instance, 3-substituted acenaphthenes, such as 3-acetyl, 3-bromo, 3-chloro, and 3-nitroacenaphthene, undergo acetylation exclusively at the 6-position. Similarly, 5-substituted derivatives exhibit distinct regioselectivity; 5-acetyl- and 5-acetamidoacenaphthene are acetylated at the 8-position, while 5-tert-butyl- and 5-methylacenaphthene react predominantly at the 3-position. When the substituent at the 5-position is a halogen (fluoro, chloro, bromo, or iodo), acetylation yields a mixture of 3- and 8-acetylated products, with the isomer ratio being dependent on the specific halogen.
| Substituent | Position of Substitution | Major Product(s) |
|---|---|---|
| 3-Acetyl | 6 | 3,6-Diacetyl-1,2-dihydroacenaphthylene |
| 3-Bromo | 6 | 3-Bromo-6-acetyl-1,2-dihydroacenaphthylene |
| 3-Chloro | 6 | 3-Chloro-6-acetyl-1,2-dihydroacenaphthylene |
| 3-Nitro | 6 | 3-Nitro-6-acetyl-1,2-dihydroacenaphthylene |
| 5-Acetyl | 8 | 5,8-Diacetyl-1,2-dihydroacenaphthylene |
| 5-Bromo | 3 and 8 | 5-Bromo-3-acetyl- and 5-Bromo-8-acetyl-1,2-dihydroacenaphthylene |
Nitration Reactions and Plasma-Chemical Synthesis of Nitro Derivatives
Nitration of 1,2-dihydroacenaphthylene introduces nitro groups onto the aromatic ring, which are valuable precursors for other functional groups, such as amines. Conventional nitration is typically carried out using a mixture of nitric acid and sulfuric acid. The reaction of acenaphthene with concentrated nitric acid at room temperature primarily yields 1-nitronaphthalene. The mechanism follows the general pathway for electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile.
A novel approach for the synthesis of nitro derivatives is the use of plasma-chemical methods. This technique involves the treatment of a reaction mixture containing 1,2-dihydroacenaphthylene with a capacitive high-frequency electrodeless discharge at the gas-liquid interface under reduced pressure. This method can lead to the complete conversion of the starting material, yielding both mono- and dinitro-derivatives, as well as products of side-chain oxidation. Plasma-chemical synthesis represents an alternative instrumental method for organic synthesis, enabling the direct binding of molecular nitrogen and oxygen to form valuable nitrogen-containing organic compounds.
Nitration can also be performed on oxidized derivatives. For example, acenaphthenequinone (B41937) can be nitrated to introduce nitro groups onto its aromatic framework.
Halogenation and Bromo-Derivative Synthesis
Halogenation, particularly bromination, of the 1,2-dihydroacenaphthylene framework is a well-established method for introducing halogen atoms, which can serve as versatile synthetic handles for further transformations. The conditions of the bromination reaction can influence the position of substitution.
Bromination of acenaphthene in the presence of a Lewis acid catalyst at temperatures between 5°C and 55°C results in substitution on the aromatic ring (arylic position). In contrast, reaction with elemental bromine in the presence of a radical initiator leads to bromination at the ethylene bridge (benzylic position). The use of iron(III) chloride as a catalyst with an excess of bromine has also been employed for the synthesis of bromoacenaphthylene derivatives.
Furthermore, the halogenation of substituted acenaphthenes has been studied. For example, the bromination and chlorination of 3-bromo-, 3-chloro-, 5-bromo-, and 5-chloroacenaphthene (B144682) have been investigated to understand the directing effects of the existing halogen substituents.
| Reagents | Catalyst/Initiator | Position of Bromination | Product Type |
|---|---|---|---|
| Br₂ | Lewis Acid (e.g., FeCl₃) | Aromatic Ring | Aryl-brominated acenaphthene |
| Br₂ | Radical Initiator | Benzylic Position (ethylene bridge) | Benzylic-brominated acenaphthene |
Formation of Oxygenated Derivatives (e.g., Diols, Quinones)
The ethylene bridge of 1,2-dihydroacenaphthylene is susceptible to oxidation, leading to the formation of important oxygenated derivatives such as acenaphthenequinone and acenaphthenediols.
Acenaphthenequinone , a yellow solid, is a key derivative prepared by the oxidation of acenaphthene. union.eduwikipedia.org Various oxidizing agents can be employed for this transformation, including:
Potassium dichromate or sodium dichromate in acetic acid. guidechem.com
Hydrogen peroxide in acetic acid.
Air oxidation in the presence of catalysts.
Acenaphthenediols (cis- and trans-1,2-dihydroxy-1,2-dihydroacenaphthylene) can be synthesized from acenaphthene through different routes. Microbial transformation of acenaphthene by certain strains of Pseudomonas aeruginosa can yield both cis- and trans-acenaphthene-1,2-diols. researchgate.net Chemically, the cis-diol can be prepared by the selenium dioxide oxidation of acenaphthene. The trans-diol is a major product of the reduction of acenaphthenequinone with amalgamated sodium in ethanol (B145695) under a nitrogen atmosphere. wikipedia.org Catalytic reduction of acenaphthenequinone in the presence of platinum in ethanol yields a mixture of both cis- and trans-diols. wikipedia.org
| Starting Material | Reagents/Conditions | Major Product |
|---|---|---|
| 1,2-Dihydroacenaphthylene | Na₂Cr₂O₇ / CH₃COOH | Acenaphthenequinone |
| 1,2-Dihydroacenaphthylene | SeO₂ | cis-Acenaphthenediol |
| Acenaphthenequinone | Na(Hg) / Ethanol | trans-Acenaphthenediol |
| Acenaphthenequinone | Pt / Ethanol | cis- and trans-Acenaphthenediol mixture |
Advanced Catalytic Approaches in 1,2-Dihydroacenaphthylene Derivative Synthesis
Transition Metal-Catalyzed Annulation Reactions for Acenaphthylene-Containing Polycyclic Aromatic Hydrocarbons
Transition metal catalysis provides a powerful tool for the synthesis of acenaphthylene-containing polycyclic aromatic hydrocarbons (PAHs). Palladium- and rhodium-based catalysts have been particularly effective in this regard. For instance, palladium-catalyzed cyclopentannulation reactions of halogenated naphthalenes have been developed as a synthetic strategy. stereoelectronics.org A notable advancement is the use of rhodium-catalyzed tandem penta- and hexa-annulation reactions of aryl ketones, which allows for the construction of the acenaphthylene (B141429) core. stereoelectronics.org
Palladium-catalyzed annulation has also been successfully applied in the synthesis of cyclopenta-fused pyrenes and bisnaphthyl-substituted acenaphthylene. youtube.com One efficient method involves a palladium-catalyzed cascade reaction that combines a Suzuki–Miyaura cross-coupling with an intramolecular C–H arylation. This strategy has been employed to synthesize a variety of acenaphthylene-fused heteroarenes, including those containing thiophene (B33073), furan, benzofuran, pyrazole, pyridine, and pyrimidine (B1678525) rings, with yields ranging from 45–90%. wikipedia.org The synthesis often starts from 1,8-dihalonaphthalenes and heteroarylboronic acids or esters, proceeding under the same reaction conditions to yield the final annulated products. wikipedia.org The palladium(0)-catalyzed carbannulation with substituted acetylenes is another straightforward approach to achieve the five-membered ring formation characteristic of the acenaphthylene structure. youtube.com
Table 1: Examples of Transition Metal-Catalyzed Annulation Reactions for Acenaphthylene Derivatives
| Catalyst System | Reactants | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| Rhodium catalyst | Aryl ketones | Acenaphthylene-containing PAHs | - | stereoelectronics.org |
| Palladium catalyst | Halogenated naphthalenes | Acenaphthylene-containing PAHs | - | stereoelectronics.org |
| Palladium catalyst | 1,8-Dihalonaphthalenes, Heteroarylboronic acids/esters | Acenaphthylene-fused heteroarenes | 45-90 | wikipedia.org |
| Palladium(0) catalyst | Bromo-chloronaphthalene dicarboximides, Heteroarylboronic esters | Acenaphthylene-fused thiophene and indole (B1671886) derivatives | - | wikipedia.org |
Multi-component Reactions and One-Pot Protocols for Complex 1,2-Dihydroacenaphthylene Systems
Multi-component reactions (MCRs) and one-pot protocols are highly efficient strategies in organic synthesis, allowing for the construction of complex molecules from simple precursors in a single step, thereby minimizing waste and purification steps. libretexts.orgscispace.comimperial.ac.uk These approaches are particularly valuable for creating intricate molecular architectures, such as those found in complex 1,2-dihydroacenaphthylene systems. scispace.com
A specific application of this methodology is the catalyst-free, one-pot, four-component synthesis of dihydro-8H-acenaphtho[1',2':4,5]pyrrolo[1,2-a]imidazole-diol derivatives. libretexts.org This reaction utilizes acenaphthoquinone, 1,1-bis(methylthio)-2-nitroethene, and various amines in ethanol at reflux. The key advantages of this protocol are its experimental simplicity, the use of mild reaction conditions, and the good to high yields of the complex heterocyclic products. libretexts.org The development of such MCRs showcases a versatile approach to generating structural diversity in acenaphthylene-based systems. scispace.com
Elucidation of Reaction Mechanisms Involving 1,2-Dihydroacenaphthylene
Understanding the reaction mechanisms underlying the formation and transformation of 1,2-dihydroacenaphthylene is crucial for controlling reaction outcomes and designing new synthetic pathways. These mechanisms often involve pericyclic reactions, intramolecular rearrangements, and radical-mediated processes.
Pericyclic Reactions and Intramolecular Rearrangements
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state and are characterized by their high stereospecificity. The main classes of pericyclic reactions are cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. aklectures.com These reactions are governed by the principle of conservation of orbital symmetry.
Cycloaddition Reactions: These reactions involve the combination of two π-electron systems to form a cyclic molecule with two new σ-bonds. aklectures.com A well-known example is the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring. aklectures.com 1,3-dipolar cycloadditions are also a common type of pericyclic reaction.
Electrocyclic Reactions: These are intramolecular reactions that result in the formation of a ring from a conjugated π-system, with the conversion of a π-bond to a σ-bond, or the reverse ring-opening process. aklectures.com The stereochemical outcome of these reactions is dependent on whether the reaction is induced by heat or light. aklectures.com
Sigmatropic Rearrangements: These intramolecular reactions involve the migration of a σ-bond across a π-electron system to a new position. aklectures.com
While these reactions are fundamental in organic chemistry, specific, well-documented examples of 1,2-dihydroacenaphthylene undergoing these transformations are not prevalent in the provided search results. However, the conjugated π-system of acenaphthylene and its derivatives makes them potential candidates for such reactions under appropriate conditions.
Hydrogen Abstraction-Acetylene Addition (HACA) and Hydrogen Abstraction-Vinylacetylene Addition (HAVA) Mechanisms in Related PAH Formation
The formation and growth of polycyclic aromatic hydrocarbons (PAHs) in combustion environments are often explained by the Hydrogen Abstraction-Acetylene Addition (HACA) mechanism. wikipedia.orgwikipedia.org This mechanism is a key pathway for the growth of PAHs from smaller aromatic precursors. wikipedia.org The HACA mechanism generally proceeds in three steps:
Activation: A hydrogen atom is abstracted from the aromatic ring, creating a radical site.
Addition: An acetylene molecule adds to this radical site.
Cyclization: The resulting structure undergoes a ring-closure reaction to form a new aromatic ring. wikipedia.org
Studies have shown that the HACA mechanism is crucial for the formation of naphthalene. wikipedia.org Furthermore, the addition of acetylene to a naphthyl radical is predicted to preferentially form acenaphthylene, which contains a five-membered ring. wikipedia.org The reaction of the 1-naphthalenyl radical with acetylene primarily yields acenaphthylene via the HACA pathway. mnstate.edu
While the HACA mechanism is widely accepted, it sometimes underestimates the concentrations of PAHs observed experimentally. organic-chemistry.org This has led to the consideration of other growth mechanisms, such as the Hydrogen Abstraction-Vinylacetylene Addition (HAVA) mechanism. The HAVA mechanism, involving the addition of a vinyl radical, may serve as an important complement to the HACA pathway in explaining the formation of a broader range of PAHs. organic-chemistry.org
Table 2: Key Reaction Mechanisms in PAH Growth
| Mechanism | Key Reactant Added | Description | Relevance |
|---|---|---|---|
| HACA | Acetylene (C₂H₂) | A three-step process of hydrogen abstraction, acetylene addition, and ring closure. wikipedia.org | Widely accepted mechanism for PAH growth, including the formation of acenaphthylene from naphthalene. wikipedia.orgmnstate.edu |
| HAVA | Vinyl Radical (C₂H₃) | A complementary mechanism to HACA involving the addition of a vinyl radical. organic-chemistry.org | Helps to account for discrepancies between HACA predictions and experimental observations of PAH concentrations. organic-chemistry.org |
Photodissociation Mechanisms of Hydrogenated Polycyclic Aromatic Hydrocarbon Cations
Hydrogenated polycyclic aromatic hydrocarbon (PAH) cations are of significant interest, particularly in astrophysical contexts, where they are subjected to intense radiation. masterorganicchemistry.com Understanding their photodissociation mechanisms is key to determining their stability and fate in such environments. The photostability of these cations is influenced by their size, geometry, and degree of hydrogenation. masterorganicchemistry.com
Studies on prototypical PAH cations and their hydrogenated counterparts have been conducted using techniques like near-edge X-ray absorption mass spectrometry (NEXAMS). masterorganicchemistry.com These experiments, often coupled with theoretical calculations such as time-dependent density functional theory (TD-DFT), help to interpret the resonant transitions and analyze the photostability of these molecules. masterorganicchemistry.com For large and compact PAHs, the loss of a hydrogen atom can be an efficient channel to protect the carbon skeleton from fragmentation. masterorganicchemistry.com
Models of PAH chemical evolution in photodissociation regions (PDRs) suggest that the hydrogenation state of PAHs is highly dependent on their size and the intensity of the UV radiation field. libretexts.orgyoutube.com In these models, smaller PAHs (with fewer than about 50 carbon atoms) are often found to be fully dehydrogenated, while larger PAHs can be normally or even superhydrogenated. libretexts.orgyoutube.com The timescale to reach a steady state of hydrogenation can range from less than a year for small PAHs to thousands of years for larger ones. libretexts.orgyoutube.com
Advanced Materials and Organic Electronics Applications of 1,2 Dihydroacenaphthylene Derivatives
Design and Synthesis of Derivatives for Organic Electronic Devices
The design of 1,2-dihydroacenaphthylene derivatives for organic electronic devices primarily involves the strategic attachment of electron-donating (donor) and electron-accepting (acceptor) moieties to the core acenaphthene (B1664957) structure. This D-A approach allows for the manipulation of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—which in turn governs the material's charge transport capabilities and photophysical properties.
A notable synthetic strategy involves a one-pot condensation reaction between acenaphthenequinone (B41937), an amine derivative, and a functionalized aldehyde in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid. rsc.org For instance, a series of acceptor-donor (A-D) luminophores has been synthesized by incorporating an electron-deficient imidazole (B134444) group and an electron-rich triphenylamine (B166846) (TPA) moiety onto the acenaphthene framework. rsc.org This synthetic route allows for the introduction of various functional groups at the N1 position of the imidazole ring, enabling systematic tuning of the resulting material's properties. rsc.org The structural integrity of these synthesized derivatives is typically confirmed using spectroscopic methods such as ¹H and ¹³C NMR, IR, and mass spectrometry, with single-crystal X-ray diffraction providing definitive structural elucidation. rsc.org
Theoretical calculations using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are often employed in the design phase to predict the electronic structures, orbital energy levels, and excited states of the target molecules, guiding synthetic efforts toward materials with desired characteristics. rsc.org
Acenaphthene-based derivatives have shown significant promise as organic semiconductors, particularly for use in Organic Light Emitting Diodes (OLEDs). The performance of these materials is linked to their ability to transport charges (holes and electrons) efficiently. In the design of acenaphthene-triphenylamine (A-D) derivatives, the TPA unit serves as a hole-transporting moiety, while the acenaphthene-imidazole component acts as an electron-transporting moiety. rsc.org This balanced charge transport is crucial for achieving high efficiency in OLED devices. rsc.org
The energy gap (Eg) between the HOMO and LUMO levels, a key parameter for semiconductors, can be determined experimentally from electrochemical and optical measurements and corroborated with theoretical calculations. rsc.org For a series of acenaphthene-TPA derivatives, the HOMO levels were found to be in the range of -5.23 to -5.31 eV, while LUMO levels ranged from -2.60 to -2.71 eV. rsc.org These energy levels are suitable for efficient charge injection from typical electrode materials used in OLEDs. The resulting electrochemical energy gaps were calculated to be between 2.63 and 2.71 eV. rsc.org The good thermal stability of these derivatives further enhances their suitability for semiconductor device fabrication and operation. rsc.org
| Derivative | HOMO (eV) | LUMO (eV) | Electrochemical Eg (eV) | Optical Eg (eV) |
|---|
The same properties that make acenaphthene derivatives suitable for semiconductor applications also underpin their use as photonic materials, especially as emitters in OLEDs. The synthesized acenaphthene-TPA dyes exhibit broad emission spectra, with colors ranging from bluish-white to yellowish-orange. rsc.org Their emission maxima (λem) in chloroform (B151607) solution are observed between 520 nm and 600 nm. rsc.org
The specific emission characteristics are dictated by the substituent group attached to the imidazole ring. For example, incorporating a fluorene (B118485) moiety (in derivative AC-Fl) leads to a red-shifted absorption compared to a simple phenyl group, which is attributed to increased π-conjugation. rsc.org This tunability allows for the creation of materials that emit light at specific wavelengths, a critical requirement for display and lighting applications. The development of such luminophores is a key area of research in photonic materials, with acenaphthene derivatives providing a versatile and stable platform. rsc.orgrsc.org
Energy Storage Applications of 1,2-Dihydroacenaphthylene-Based Compounds
While polycyclic aromatic hydrocarbons as a broad class are investigated for energy storage, direct and specific applications of 1,2-dihydroacenaphthylene-based compounds in areas such as batteries or supercapacitors are not extensively reported in the reviewed literature. However, the electrochemical properties and inherent π-stacked structures of PAHs suggest potential avenues for exploration. Materials with stable redox states and the ability to form organized assemblies, features common to PAH derivatives, are desirable for electrode materials. For instance, composites of layered double hydroxides and graphene, which relies on π-stacking interactions, are explored for supercapacitors. researchgate.net The stable, planar structure of the acenaphthene core could potentially be functionalized to create materials that can intercalate ions or participate in redox reactions, but this remains a developing area of research requiring further investigation.
Fluorescent Properties and Applications in Probes and Markers
The inherent fluorescence of the 1,2-dihydroacenaphthylene (acenaphthene) core makes it an attractive scaffold for developing fluorescent probes and markers. nih.gov Unlike its non-fluorescent counterpart, acenaphthylene (B141429), acenaphthene exhibits fluorescence with an excitation wavelength of 291 nm and an emission wavelength of 341 nm when dissolved in pentane. nih.govwikipedia.org This intrinsic property can be modulated and enhanced through chemical modification.
Researchers have synthesized novel push-pull fluorophores by incorporating an acenaphthene group as a rotor linked to different cyano-containing acceptors and a morpholine-thiourea donor. researchgate.net These derivatives exhibit positive solvatochromism, meaning their absorption and emission wavelengths change with the polarity of the solvent, a characteristic useful for sensing applications. researchgate.net Furthermore, studies on viscosity-induced emission showed a significant increase in fluorescence intensity in more viscous environments, indicating their potential as fluorescent molecular rotors (FMRs) for probing micro-viscosity in biological systems. researchgate.net The acenaphthene-triphenylamine derivatives designed for OLEDs also display strong fluorescence, with quantum yields (Φf) in chloroform ranging from 0.10 to 0.28. rsc.org This demonstrates that the acenaphthene scaffold can be effectively integrated into highly fluorescent systems.
| Derivative | Absorption λmax (nm) | Emission λem (nm) | Stokes Shift (nm) | Quantum Yield (Φf) |
|---|
Development of Functional Materials Utilizing 1,2-Dihydroacenaphthylene Scaffolds
The rigid and planar structure of the 1,2-dihydroacenaphthylene scaffold makes it an excellent building block for a wide variety of functional materials beyond electronics. rsc.orgnih.gov Its derivatives have been investigated for applications ranging from supramolecular chemistry to medicinal chemistry. researchgate.netfigshare.com
One area of development is the synthesis of new macrocycles. The 5,6-dialkoxyethers of acenaphthene have been synthesized and further modified to create the first acenaphthene-based analogue of octahomotetraoxacalixarenes, a class of macrocyclic host molecules. researchgate.net X-ray crystallography confirmed the structure of this new macrocycle, which was studied for its ability to form complexes with C₆₀ fullerene, showcasing its potential in host-guest chemistry. researchgate.net
In another approach, the acenaphthene backbone has been used to create ligands for organometallic chemistry. The synthesis of peri-substituted acenaphthenes bearing tertiary phosphine (B1218219) and stibine (B1205547) groups has been reported. nih.gov These molecules act as bidentate ligands, coordinating to metal centers like Platinum(II) and Molybdenum(0) through both the phosphorus and antimony atoms, forming complexes with potential catalytic applications. nih.gov Furthermore, rhodium-catalyzed intramolecular C(sp³)–H silylation has been used to enantioselectively synthesize acenaphthene-type scaffolds containing quaternary stereogenic silicon centers, highlighting the versatility of the acenaphthene framework in constructing complex, chiral molecules for material science. figshare.com
Studies on Conductance States in Polycyclic Aromatic Hydrocarbon Derivatives
The electrical conductance of PAHs, including the naphthalene (B1677914) core of 1,2-dihydroacenaphthylene, is a subject of fundamental importance for molecular electronics. Theoretical studies using Tight-binding model (TBM) and Density Functional Theory (DFT) have been employed to understand how the structure of a PAH molecule influences its ability to conduct electricity. nih.gov
These simulations have shown that PAHs can be classified into three distinct conductance states: low, medium, and high. nih.gov This classification is strongly dependent on the number of aromatic rings (NAR) and the resulting HOMO-LUMO energy gap (Eg). nih.gov Naphthalene, the fundamental aromatic unit of acenaphthene, is categorized as having a low conductance state, characterized by a transmission coefficient T(E) = 0. nih.gov This is attributed to its relatively large energy gap. The study suggests a linear relationship between conductance and the number of aromatic rings, where G ∝ NAR. nih.gov Therefore, the conductance of acenaphthene itself is expected to be low, similar to its parent naphthalene. However, functionalization and incorporation into larger π-conjugated systems could modulate this property, offering a pathway to design derivatives with tailored conductance for molecular-scale electronic applications.
| PAH Derivative | Number of Aromatic Rings (NAR) | Conductance State | Transmission T(E) | DFT Energy Gap Eg (eV) |
|---|
Environmental Chemistry and Bioremediation Studies of 1,2 Dihydroacenaphthylene As a Polycyclic Aromatic Hydrocarbon
Environmental Occurrence and Distribution of 1,2-Dihydroacenaphthylene and its Derivatives
Acenaphthene (B1664957) is a naturally occurring component of fossil fuels, with coal tar containing approximately 0.3% of the compound. wikipedia.orgherts.ac.uk Its primary route of entry into the environment is through anthropogenic activities. It is released from the incomplete combustion of organic materials, including fossil fuels and wood. herts.ac.uk Industrial sources are significant contributors, with acenaphthene being detected in emissions from industrial boilers. herts.ac.uk
This compound is also found in various environmental compartments as a result of industrial processes. For instance, it is a known component of wastewater treatment sludges generated during the production of creosote. epa.gov Due to its chemical properties, including low water solubility, acenaphthene tends to adsorb to particulate matter in the air and soil, and it can be found in aquatic sediments. nih.govnih.gov Its distribution is widespread, with its presence noted in urban and industrial areas.
Biotransformation Pathways and Microbial Degradation
The primary mechanism for the removal of acenaphthene from contaminated environments is microbial degradation. frontiersin.org This process is influenced by several factors, including the concentration of PAH-degrading microorganisms, the bioavailability of the compound, and the presence of essential nutrients and electron acceptors. nih.govnih.gov
Bacteria have evolved diverse enzymatic systems to break down PAHs like acenaphthene. The initial step in aerobic degradation pathways typically involves the action of oxygenase enzymes. mdpi.com Dioxygenases, in particular, are crucial as they catalyze the incorporation of both atoms of molecular oxygen into the aromatic ring, leading to the formation of a cis-dihydrodiol. mdpi.com This hydroxylation destabilizes the aromatic structure, making it susceptible to subsequent enzymatic ring cleavage.
From this point, the degradation proceeds through a series of reactions that ultimately funnel the breakdown products into central metabolic pathways, such as the Krebs cycle. frontiersin.org Under anaerobic conditions, such as in denitrifying soil-water systems, acenaphthene can also be degraded, although the process may require an acclimation period for the microbial populations to adapt. nih.govnih.gov In nitrate-limiting conditions, however, the degradation of acenaphthene may be hindered as microorganisms preferentially utilize nitrate (B79036) for the more rapid mineralization of naturally occurring soil organic carbon. nih.govnih.gov
A wide array of bacterial genera have been identified with the capability to degrade acenaphthene. These microorganisms have been isolated from various contaminated environments, such as polluted soils and industrial sites. sciepub.comresearchgate.net The ability to utilize acenaphthene as a sole source of carbon and energy has been demonstrated in numerous studies. sciepub.com Some of the key bacterial genera involved in this process are detailed in the table below.
| Bacterial Genus | Degradation Capability | Reference |
|---|---|---|
| Pseudomonas | Able to utilize acenaphthene as a sole carbon source and via co-metabolism with naphthalene (B1677914). sciepub.comnih.gov | sciepub.comnih.gov |
| Acinetobacter | Capable of complete degradation of acenaphthene. frontiersin.org | frontiersin.org |
| Stenotrophomonas | Can use acenaphthylene (B141429) (the dehydrogenated form of acenaphthene) as a sole source of carbon and energy. nih.govethz.ch | nih.govethz.ch |
| Sphingomonas | Frequently detected in PAH-contaminated soil and known for broad degradation capabilities. researchgate.net | researchgate.net |
| Bacillus | Dominant genus found in some acenaphthene-enriched microbial consortia. elizadeuniversity.edu.ng | elizadeuniversity.edu.ng |
| Rhodococcus | Known for its ability to degrade various xenobiotic compounds, including PAHs. researchgate.net | researchgate.net |
| Alcaligenes | Identified as a degrader of acenaphthene. sciepub.com | sciepub.com |
| Beijerinckia | Can metabolize acenaphthylene to acenaphthenequinone (B41937). sciepub.comethz.ch | sciepub.comethz.ch |
The biodegradation of acenaphthene proceeds through various metabolic pathways, leading to the formation of several key intermediates. The specific metabolites produced can vary depending on the microbial species and the enzymatic systems involved. researchgate.net The initial attack by dioxygenase enzymes on the ethylene (B1197577) bridge or the aromatic rings leads to a cascade of products.
Commonly identified metabolites from the degradation of acenaphthene include:
1-Acenaphthenol (B129857) and 1-Acenaphthenone : Formed by the initial monooxygenation of the ethylene bridge. sciepub.comresearchgate.net
cis- and trans-Acenaphthene-1,2-diol : Products resulting from the dioxygenation of the ethylene bridge. sciepub.comresearchgate.net
Acenaphthenequinone : An oxidized product formed from acenaphthenol or acenaphthenediol. sciepub.comethz.ch
Naphthalene-1,8-dicarboxylic acid : Results from the oxidative cleavage of acenaphthenequinone. nih.govethz.ch
1-Naphthoic acid : Formed via the decarboxylation of naphthalene-1,8-dicarboxylic acid. nih.govethz.ch
Salicylic acid and Catechol : These are central intermediates in many aromatic degradation pathways, formed from the further breakdown of 1-naphthoic acid. nih.govresearchgate.net From catechol, the aromatic ring is cleaved, and the resulting products enter central metabolism. nih.gov
The table below outlines a generalized degradation pathway and the key enzymes identified in some bacterial strains.
| Metabolite/Intermediate | Enzyme (Example) | Reference |
|---|---|---|
| Acenaphthene | Naphthalene Dioxygenase (Initial attack) | researchgate.net |
| 1-Acenaphthenol / 1,2-Dihydroxyacenaphthylene | - | ethz.chresearchgate.net |
| Acenaphthenequinone | - | ethz.chresearchgate.net |
| Naphthalene-1,8-dicarboxylic acid | - | nih.gov |
| 1-Naphthoic acid | - | nih.gov |
| 1,2-Dihydroxynaphthalene | - | nih.gov |
| Salicylic acid | Salicylaldehyde Dehydrogenase | researchgate.netnih.gov |
| Catechol | - | nih.gov |
| cis,cis-Muconic acid | Catechol-1,2-dioxygenase | researchgate.netnih.gov |
Atmospheric Formation and Transformation of Polycyclic Aromatic Hydrocarbon Derivatives
In the atmosphere, three-ring PAHs like acenaphthene exist predominantly in the gas phase. nih.govcopernicus.org This makes them susceptible to chemical transformation by atmospheric oxidants, which is a key process in their removal from the air and can lead to the formation of secondary pollutants.
Acenaphthene is introduced into the atmosphere primarily through emissions from incomplete combustion processes, such as the burning of fossil fuels in vehicle engines and industrial facilities. herts.ac.uknih.gov Once in the gas phase, its atmospheric fate is governed by reactions with hydroxyl (OH) radicals during the day and, to a lesser extent, with ozone (O₃). nih.govresearchgate.net
The reaction with OH radicals is the main atmospheric degradation pathway. researchgate.net These reactions are rapid and lead to the formation of a variety of oxygenated derivatives (Oxy-PAHs) and, in the presence of nitrogen oxides (NOx), nitrated derivatives (Nitro-PAHs). copernicus.orgresearchgate.net These transformation products can contribute to the formation of secondary organic aerosol (SOA), which has implications for air quality and climate. researchgate.net The gas-phase reaction of the OH radical with acenaphthene has been shown to produce a C10 ring-opened product as a major product. nih.gov The atmospheric lifetime of acenaphthene is relatively short due to these rapid oxidation reactions.
Photochemical Reactions and Oxidation Processes
The environmental fate of 1,2-dihydroacenaphthylene is significantly influenced by photochemical reactions and oxidation processes. These transformation pathways are crucial in determining its persistence, mobility, and the formation of secondary products in various environmental compartments, including water, soil, and the atmosphere. health.state.mn.us
Sunlight can initiate the breakdown of 1,2-dihydroacenaphthylene into less harmful molecules. health.state.mn.us In the atmosphere, this compound primarily exists in the gaseous phase, where its oxidation is mainly initiated by reactions with hydroxyl (OH) radicals. researchgate.net The gas-phase oxidation of polycyclic aromatic hydrocarbons (PAHs) like 1,2-dihydroacenaphthylene can lead to the formation of oxygenated PAHs (OPAHs) and nitro-PAHs (NPAHs), which contribute to the formation of secondary organic aerosols. researchgate.net
Irradiation of 1,2-dihydroacenaphthylene in the presence of aromatic nitriles in acetonitrile (B52724) leads to electron-transfer quenching of the singlet excited state of the nitriles. rsc.org This results in the replacement of a cyano group with an acenaphthenyl group when starting from 1,4-dicyanobenzene and 1,2,4,5-tetracyanobenzene. rsc.org However, with 9,10-dicyanoanthracene (B74266) (DCA), the reaction yields only biacenaphthenyls and reduced DCA. rsc.org The reaction with 1,4-dicyanonaphthalene is more complex, yielding products from both cyano group substitution and addition to form 1- or 2-(acenaphthen-1-yl)-1,2-dihydro derivatives. rsc.org
The oxidation of 1,2-dihydroacenaphthylene can also be initiated by various chemical and biological systems. In water treatment processes, combinations of UV radiation, ozone, and hydrogen peroxide have been used to remove acenaphthylene, a closely related compound. nih.govresearchgate.net Ozonation, alone or with hydrogen peroxide, has shown high elimination rates for acenaphthylene. nih.govresearchgate.net The direct photolysis of acenaphthylene has a photochemical reaction quantum yield of 4.0 ± 0.1 x 10⁻³ mol/photon, and the rate constant for its reaction with hydroxyl radicals is 8.0 ± 0.5 x 10⁹ M⁻¹ s⁻¹. nih.govresearchgate.net The by-products of these oxidation treatments are typically oxygenated species like ketones, aldehydes, and carboxylic acids, which further degrade into harmless end products. nih.govresearchgate.net
In biological systems, human cytochrome P450 (P450) enzymes can oxidize 1,2-dihydroacenaphthylene. nih.govnih.gov P450 enzymes 2A6, 2A13, 1B1, and 1A2 are primarily responsible for oxidizing 1,2-dihydroacenaphthylene to 1-acenaphthenol and other mono-oxygenated products. nih.gov The major product of acenaphthylene oxidation by P450s is 1,2-epoxyacenaphthene. nih.gov Bacterial oxidation has also been observed, with organisms like Beijerinckia sp. co-oxidizing 1,2-dihydroacenaphthylene and acenaphthylene to a range of metabolites including 1-acenaphthenol, 1-acenaphthenone, 1,2-acenaphthenediol, and acenaphthenequinone. nih.gov
Research Findings on Photochemical and Oxidation Reactions
The table below summarizes the key findings from various studies on the photochemical and oxidation reactions of 1,2-dihydroacenaphthylene.
| Reaction Type | Conditions | Major Products/Findings | Reference |
|---|---|---|---|
| Photochemical Dehydrogenation | Concentrated sunlight (110 suns), absence of oxygen | Acenaphthylene (minor product, 0.8% yield) | tubitak.gov.tr |
| Photo-oxidation | Concentrated sunlight, aerated solution | Acenaphthenone (quantitative formation) | tubitak.gov.tr |
| Photochemical Reaction with Aromatic Nitriles | Irradiation in acetonitrile with 1,4-dicyanobenzene | Replacement of a cyano group with an acenaphthenyl group | rsc.org |
| Aqueous Oxidation (of Acenaphthylene) | UV/H₂O₂ system | Quantum yield (ΦA) = 4.0 ± 0.1 x 10⁻³ mol/photon; Rate constant with •OH (kOH,A) = 8.0 ± 0.5 x 10⁹ M⁻¹ s⁻¹ | nih.govresearchgate.net |
| Biological Oxidation (Human) | Incubation with human cytochrome P450 enzymes (e.g., 2A6, 2A13, 1B1) | 1-Acenaphthenol and other mono-oxygenated products | nih.govnih.gov |
| Biological Oxidation (Bacterial) | Co-oxidation by Beijerinckia sp. | 1-Acenaphthenol, 1-acenaphthenone, 1,2-acenaphthenediol, acenaphthenequinone | nih.gov |
Turnover Rates of 1,2-Dihydroacenaphthylene Oxidation by Human Cytochrome P450 Enzymes
This table details the turnover rates for the formation of 1-acenaphthenol from 1,2-dihydroacenaphthylene by different human P450 enzymes.
| P450 Enzyme | Turnover Rate (nmol product/min/nmol P450) | Reference |
|---|---|---|
| P450 2A6 | 6.7 | nih.gov |
| P450 2A13 | 4.5 | nih.gov |
| P450 1B1 | 3.6 | nih.gov |
Turnover Rates of Acenaphthylene Oxidation by Human Cytochrome P450 Enzymes
This table presents the turnover rates for the formation of 1,2-epoxyacenaphthene from acenaphthylene by various human P450 enzymes.
| P450 Enzyme | Turnover Rate (nmol epoxide/min/nmol P450) | Reference |
|---|---|---|
| P450 2A6 | 4.4 | nih.govnih.gov |
| P450 1B1 | 5.3 | nih.govnih.gov |
| P450 3A4 | 3.8 | nih.govnih.gov |
| P450 1A2 | 2.4 | nih.gov |
| P450 2A13 | 0.18 | nih.govnih.gov |
| P450 2C9 | 0.16 | nih.govnih.gov |
Future Research Directions and Emerging Paradigms in 1,2 Dihydroacenaphthylene Research
Exploration of Novel Synthetic Routes and Catalytic Systems for 1,2-Dihydroacenaphthylene Analogs
The future of 1,2-dihydroacenaphthylene synthesis lies in the development of more efficient, selective, and sustainable methods to create a diverse range of functionalized analogs. A primary focus is shifting from classical multi-step syntheses to modern catalytic approaches that offer superior atom economy and control.
The design and application of advanced catalytic systems are central to this endeavor. N-Heterocyclic carbene (NHC) ligands derived from the acenaphthene (B1664957) backbone, known as BIAN-NHC (bis(imino)acenaphthene), are gaining prominence. mdpi.comdntb.gov.ua These ligands exhibit superior σ-donor properties, which enhance the stability and catalytic activity of their transition metal complexes. mdpi.comresearchgate.net Such complexes are being explored for a variety of challenging transformations, including Sonogashira, Buchwald-Hartwig, and Suzuki coupling reactions, as well as azole arylation. mdpi.com
Furthermore, research into selective oxidation catalysis continues to be relevant. The controlled oxidation of acenaphthene can yield high-value products like acenaphthenequinone (B41937) or naphthalic anhydride (B1165640), with the outcome being dictated by the choice of catalyst. acs.org For example, cobalt-bromide catalysts tend to favor the formation of acenaphthenequinone, whereas manganese-bromide systems predominantly yield naphthalic anhydride. acs.org Future work will likely focus on developing even more selective and environmentally benign oxidation systems.
The pursuit of chirality is another key direction. Catalytic asymmetric C-H activation and enantioselective hydrosilylation are emerging as powerful methods for constructing silicon-stereogenic acenaphthene derivatives and other chiral silanes, driven by catalysts based on metals like nickel, cobalt, and scandium. researchgate.net
| Catalytic Strategy | Metal/Catalyst System | Reaction Type | Resulting Analog/Product | Reference |
|---|---|---|---|---|
| C-H Bond Activation | Rhodium (Rh) | Tandem Penta- and Hexaannulation | Acenaphthylene-containing PAHs | nih.gov |
| C-H Bond Activation | Palladium (Pd) | Suzuki-Miyaura / C-H Arylation Cascade | Acenaphthylene-fused Heteroarenes | beilstein-journals.org |
| Advanced Ligand Design | Palladium (Pd) with BIAN-NHC Ligands | Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) | Aryl- or Alkyne-substituted Acenaphthenes | mdpi.com |
| Selective Oxidation | Cobalt-Bromide (Co-Br) | Aerobic Oxidation | Acenaphthenequinone | acs.org |
| Selective Oxidation | Manganese-Bromide (Mn-Br) | Aerobic Oxidation | Naphthalic Anhydride | acs.org |
| Asymmetric Synthesis | Chiral Nickel (Ni) or Cobalt (Co) Catalysts | Enantioselective Hydrosilylation/Hydrogenation | Chiral Silanes | researchgate.net |
Advanced Computational Modeling for Property Prediction and Mechanism Understanding in Complex 1,2-Dihydroacenaphthylene Architectures
As synthetic chemists develop increasingly complex molecules based on the 1,2-dihydroacenaphthylene scaffold, advanced computational modeling is becoming an indispensable tool for predicting their properties and elucidating reaction mechanisms. Future research will heavily rely on in silico methods to guide synthetic efforts, saving time and resources.
Density Functional Theory (DFT) calculations are at the forefront of this research, enabling the prediction of electronic properties, such as electron affinity and photophysical characteristics, which are crucial for applications in materials science. For instance, modeling can help explain how the incorporation of the non-alternant acenaphthylene (B141429) unit into larger PAHs influences their electronic structure and suitability for organic electronics. nih.gov DFT can also be used to understand the origin of selectivity in catalytic reactions. By modeling transition states and reaction pathways, researchers can rationalize why a particular catalyst or ligand favors one product over another, such as in ligand-controlled chemodivergent reactions. researchgate.net
Molecular dynamics (MD) simulations will offer insights into the conformational behavior and intermolecular interactions of acenaphthene-based materials. This is particularly important for designing functional materials like polymers or molecular crystals, where bulk properties are governed by the arrangement and dynamics of individual molecules. For example, MD simulations can predict the packing of acenaphthene derivatives in a solid state, which is critical for charge transport in organic semiconductors.
Furthermore, computational tools will be essential for understanding and predicting the environmental fate of these compounds. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate molecular structure with properties like toxicity, biodegradability, and bioaccumulation potential. These predictive models will allow for the design of new acenaphthene-based materials that are not only functional but also environmentally benign.
Development of Next-Generation Functional Materials from 1,2-Dihydroacenaphthylene Scaffolds
The rigid, planar, and electron-rich structure of the 1,2-dihydroacenaphthylene core makes it an attractive building block for a new generation of functional organic materials. Research in this area is expanding beyond traditional applications, aiming to harness the unique electronic and photophysical properties of its derivatives.
One of the most promising areas is in organic electronics. Acenaphthylene-containing PAHs are being investigated as materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. beilstein-journals.org The non-hexagonal ring within the structure enhances electron affinity, making these compounds interesting candidates for n-type semiconductors. nih.gov Future work will focus on synthesizing a wider variety of these molecules, including acenaphthylene-fused heteroarenes, to fine-tune their electronic energy levels, charge carrier mobilities, and luminescent properties. beilstein-journals.org
The development of novel polymers and macromolecules is another key research direction. Incorporating the acenaphthene unit into polymer backbones can impart desirable properties such as thermal stability, rigidity, and specific optoelectronic functions. For example, functionalized acenaphthenes can be used to create new classes of homooxacalixarenes, which are macrocycles with potential applications in host-guest chemistry and molecular recognition, including the complexation of fullerenes like C₆₀. nih.gov
Additionally, the unique fluorescence properties of some acenaphthene derivatives make them suitable for use as chemosensors and fluorescent probes. beilstein-journals.org Research will focus on designing molecules where the fluorescence is sensitive to the presence of specific analytes, such as metal ions or pollutants, enabling new sensing technologies.
| Material Type | Key Structural Feature | Potential Application | Governing Property | Reference |
|---|---|---|---|---|
| Acenaphthylene-fused PAHs | Extended π-conjugation, non-alternant structure | Organic Electronics (OLEDs, OFETs) | Enhanced electron affinity, charge transport | nih.govbeilstein-journals.org |
| Acenaphthene-based Macrocycles | Defined cavity and functional groups | Supramolecular Chemistry (Host-Guest Systems) | Molecular recognition, complexation | nih.gov |
| Heterocyclic Fluoranthene Analogues | Incorporation of heteroatoms (N, S, O) | Fluorescent Probes, Chemosensors | Tunable photophysical properties | beilstein-journals.org |
| Acenaphthene-containing Polymers | Rigid monomer unit in polymer chain | High-Performance Plastics, Stable Films | Thermal stability, mechanical strength | mdpi.com |
Deeper Insights into Environmental Fates and Enhanced Bioremediation Strategies for 1,2-Dihydroacenaphthylene Contamination
As a component of crude oil and coal tar, 1,2-dihydroacenaphthylene is an environmental pollutant of concern. Future research must focus on gaining a more profound understanding of its environmental lifecycle and developing more effective remediation technologies.
A key research direction is the detailed mapping of its degradation pathways in various environmental compartments, including soil, sediment, and water. While it is known that microorganisms can degrade acenaphthene, the specific enzymes, genes, and metabolic routes involved are not fully characterized for a wide range of microbial species. Advanced techniques such as genomics, proteomics, and metabolomics will be employed to identify novel microbial strains with superior degradation capabilities and to elucidate the complete enzymatic cascade from the parent compound to non-toxic metabolites.
This deeper mechanistic understanding will fuel the development of enhanced bioremediation strategies. This includes bioaugmentation (introducing specialized microbes to a contaminated site) and biostimulation (adding nutrients to encourage the growth of indigenous degrading populations). Genetic engineering could also play a role in creating "designer" microbes with optimized degradation pathways for acenaphthene and other PAHs.
Furthermore, research will explore the synergistic effects of different remediation techniques. For example, combining physical or chemical treatments (like advanced oxidation processes) with biological degradation could lead to faster and more complete removal of contamination. The development of novel sorbent materials for selectively capturing acenaphthene from water, followed by microbial degradation of the captured pollutant, represents another innovative approach. Understanding the factors that limit bioavailability in soil and sediment is also critical, as this is often a major hurdle for effective bioremediation.
Q & A
Q. What experimental methods are recommended for structural characterization of 1,2-dihydroacenaphthylene and naphthalene?
Answer: Structural elucidation of these compounds typically involves:
- X-ray crystallography : Programs like SHELX (e.g., SHELXL for refinement) are widely used for determining crystal structures, especially for small molecules .
- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra provide insights into hydrogen and carbon environments, distinguishing between aromatic and aliphatic regions.
- Mass spectrometry (MS) : High-resolution MS confirms molecular weights and fragmentation patterns, critical for verifying synthetic products.
Table 1 : Key structural parameters for 1,2-dihydroacenaphthylene (from crystallographic data):
| Parameter | Value (Å/°) |
|---|---|
| C-C bond lengths | 1.40–1.46 |
| Dihedral angle (bridge) | 120–125° |
| Planarity deviation | <0.05 Å |
Q. How are 1,2-dihydroacenaphthylene and naphthalene synthesized in laboratory settings?
Answer: Synthesis routes include:
- Coal tar extraction : Traditional isolation of naphthalene derivatives from coal tar, followed by purification via fractional distillation .
- Catalytic hydrogenation : Acenaphthylene can be reduced to 1,2-dihydroacenaphthylene using palladium or nickel catalysts under controlled H pressure .
- Ethylene-bridging reactions : For naphthalene derivatives, Friedel-Crafts alkylation or Diels-Alder reactions are employed to introduce substituents .
Table 2 : Common synthesis methods and yields:
| Method | Yield (%) | Purity (GC-MS) |
|---|---|---|
| Coal tar distillation | 60–70 | 95–98% |
| Catalytic hydrogenation | 85–90 | >99% |
| Diels-Alder synthesis | 75–80 | 97–99% |
Advanced Research Questions
Q. What are the primary metabolic pathways of naphthalene, and how do reactive metabolites contribute to toxicity?
Answer: Naphthalene undergoes hepatic metabolism via cytochrome P450 (CYP) enzymes, forming reactive intermediates:
- 1,2-Naphthalene oxide : A primary epoxide metabolite generated by CYP2F2/2F3, implicated in pulmonary and hepatic toxicity through glutathione depletion .
- 1,2- and 1,4-Naphthoquinones : Oxidative metabolites that induce oxidative stress and DNA adduct formation.
Table 3 : Key metabolites and associated enzymes:
| Metabolite | Enzyme | Toxicological Impact |
|---|---|---|
| 1,2-Naphthalene oxide | CYP2F2/2F3 | Glutathione depletion, necrosis |
| 1,2-Dihydroxynaphthalene | Epoxide hydrolase | Detoxification (urinary excretion) |
| 1,4-Naphthoquinone | CYP1A1/1A2 | Oxidative stress, lipid peroxidation |
Methodological Note : Use recombinant enzyme assays (e.g., Table 8 in ) to quantify species-specific metabolic rates.
Q. How can researchers validate 1,2-dihydroxynaphthalene (1,2-DHN) as a biomarker for occupational naphthalene exposure?
Answer: Validation requires:
- Cross-sectional studies : Measure urinary 1,2-DHN levels in exposed workers (e.g., coke oven, pesticide industries) and correlate with airborne naphthalene concentrations .
- Comparative sensitivity analysis : Compare 1,2-DHN with established biomarkers (1-naphthol, 2-naphthol) using HPLC or LC-MS/MS.
- Confounding factor adjustment : Control for smoking, diet, and co-exposure to other PAHs via multivariate regression.
Key Finding : 1,2-DHN exhibits 92% sensitivity and a strong correlation (r = 0.85) with airborne naphthalene levels in occupational cohorts .
Q. How should researchers address contradictions in toxicological data for naphthalene derivatives?
Answer: Contradictions (e.g., varying NOAELs across species) can be resolved by:
- Systematic review protocols : Apply inclusion criteria (Table B-1 in ) to filter studies by route, dose, and endpoint consistency.
- Risk of bias assessment : Use tools like Table C-6/C-7 () to evaluate randomization, blinding, and outcome reporting in animal/human studies.
- Mechanistic studies : Compare species-specific CYP activity (e.g., murine CYP2F2 vs. human CYP2A13) to explain differential susceptibility .
Data Gap Highlight : Limited human data on chronic inhalation exposure necessitate prioritized research (see Section 6.2 in ).
Q. What methodologies are recommended for environmental monitoring of naphthalene and its derivatives?
Answer:
- Air sampling : Use GC-MS with solid-phase microextraction (SPME) to detect naphthalene vapor (detection limit: 0.1–0.5 µg/m³).
- Water/sediment analysis : Liquid-liquid extraction followed by HPLC-UV quantifies PAHs in environmental matrices .
- Biomonitoring : Measure urinary 1,2-DHN in populations near industrial sites, adjusting for lipid content and creatinine levels.
Table 4 : Environmental half-lives (selected media):
| Medium | Half-life (days) |
|---|---|
| Atmosphere | 0.5–2 |
| Freshwater | 7–14 |
| Soil | 30–60 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
